

Mass spectrum fragmentation pattern of Bromoethane-1,1,2,2-d4

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Compound of Interest

Compound Name: *Bromoethane-1,1,2,2-d4*

CAS No.: *25854-32-4*

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An In-Depth Technical Guide to the Mass Spectrum Fragmentation of **Bromoethane-1,1,2,2-d4**

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of **bromoethane-1,1,2,2-d4** ($\text{HCD}_2\text{CD}_2\text{Br}$). Designed for researchers, scientists, and drug development professionals, this document elucidates the core fragmentation pathways, explains the underlying chemical principles, and offers a robust experimental protocol for acquiring a high-quality mass spectrum. By understanding these fragmentation patterns, researchers can confidently identify this isotopically labeled compound and leverage it as an internal standard in quantitative analyses.

Introduction to Electron Ionization Mass Spectrometry (EI-MS) of Isotopically Labeled Compounds

Electron ionization mass spectrometry is a powerful analytical technique that provides detailed structural information about a molecule by analyzing the mass-to-charge ratio (m/z) of its ion

and fragment ions.[1] In this process, a gaseous sample molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of one of its own electrons to form a radical cation known as the molecular ion ($M^{+\bullet}$).[2]

The 70 eV standard is a critical experimental choice; it imparts a significant amount of internal energy into the molecular ion, causing it to undergo predictable and reproducible fragmentation. This "fingerprint" spectrum is essential for structural elucidation and library identification. For isotopically labeled compounds like **bromoethane-1,1,2,2-d4**, EI-MS allows for the precise tracking of the deuterium labels through the fragmentation cascade, providing unambiguous identification.

The Defining Isotopic Signature of Bromine

A foundational aspect of interpreting the mass spectrum of any bromine-containing compound is the natural isotopic abundance of bromine. Bromine exists as two stable isotopes, ^{79}Br and ^{81}Br , in an almost 1:1 natural abundance ratio (~50.5% ^{79}Br and ~49.5% ^{81}Br).[1][3]

This near-equal distribution has a profound and easily recognizable effect on the mass spectrum. Any ion containing a single bromine atom will appear not as a single peak, but as a pair of peaks (a doublet) of nearly equal intensity, separated by two m/z units.[4][5] This M and $M+2$ pattern is a definitive signature for the presence of bromine in an ion.[6]

Predicted Fragmentation Pattern of Bromoethane-1,1,2,2-d4

The fragmentation of the **bromoethane-1,1,2,2-d4** molecular ion is governed by fundamental principles of chemical stability, including bond strengths and carbocation stability. The presence of a heteroatom like bromine localizes the radical cation, directing the subsequent fragmentation pathways.[1]

The Molecular Ion ($M^{+\bullet}$)

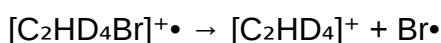
Upon ionization, **bromoethane-1,1,2,2-d4** ($\text{C}_2\text{HD}_4\text{Br}$) forms a molecular ion. Due to the two bromine isotopes, this will be observed as a doublet at m/z 112 (containing ^{79}Br) and m/z 114 (containing ^{81}Br) in a ~1:1 intensity ratio.

- $[\text{C}_2\text{HD}_4^{79}\text{Br}]^{+\bullet}$: $(2 \times 12.00) + (1 \times 1.01) + (4 \times 2.01) + 78.92 = m/z$ 112

- $[C_2HD_4^{81}Br]^+\bullet: (2 \times 12.00) + (1 \times 1.01) + (4 \times 2.01) + 80.92 = m/z 114$

Primary Fragmentation: Alpha (α)-Cleavage

The most favorable and dominant fragmentation pathway for alkyl halides is the cleavage of the weakest bond in the molecule. The carbon-bromine (C-Br) bond is significantly weaker than the carbon-carbon or carbon-deuterium bonds.[7] This preferential cleavage, known as alpha-cleavage, involves the homolytic scission of the C-Br bond, leading to the loss of a neutral bromine radical (Br•) and the formation of the ethyl-d4 cation.[6]



This $[C_2HD_4]^+$ cation at $m/z 33$ is predicted to be the most stable and abundant fragment ion, making it the base peak of the spectrum. This is analogous to the highly stable ethyl cation ($[C_2H_5]^+$) at $m/z 29$, which is the base peak in the spectrum of non-deuterated bromoethane.[8]

Secondary and Minor Fragmentation Pathways

While α -cleavage is dominant, other fragmentation processes can occur, giving rise to smaller peaks that provide further structural confirmation.

- Loss of Deuterium: The base peak ion, $[C_2HD_4]^+$, can further stabilize by losing a deuterium radical (D•) to form a vinyl-type cation at $m/z 31$.
 - $[C_2HD_4]^+ \rightarrow [C_2HD_3]^+ + D\bullet$
- Elimination of DBr: A common rearrangement reaction in larger alkyl halides is the elimination of a hydrogen halide. In this case, the molecular ion can lose a neutral deuterium bromide (DBr) molecule to form a radical cation at $m/z 31$.
 - $[C_2HD_4Br]^+\bullet \rightarrow [C_2HD_3]^+\bullet + DBr$
- Bromine-Containing Fragments: Although less common due to the stability of the ethyl-d4 cation, cleavage of the C-C bond can lead to bromine-containing fragments. The loss of a deuteromethyl radical ($\bullet CD_2H$) would result in a $[CD_2Br]^+$ ion, which would appear as a characteristic 1:1 doublet at $m/z 95$ and 97 .
 - $[C_2HD_4Br]^+\bullet \rightarrow [CD_2^{79}Br]^+ / [CD_2^{81}Br]^+ + \bullet CD_2H$

Data Summary and Visualization

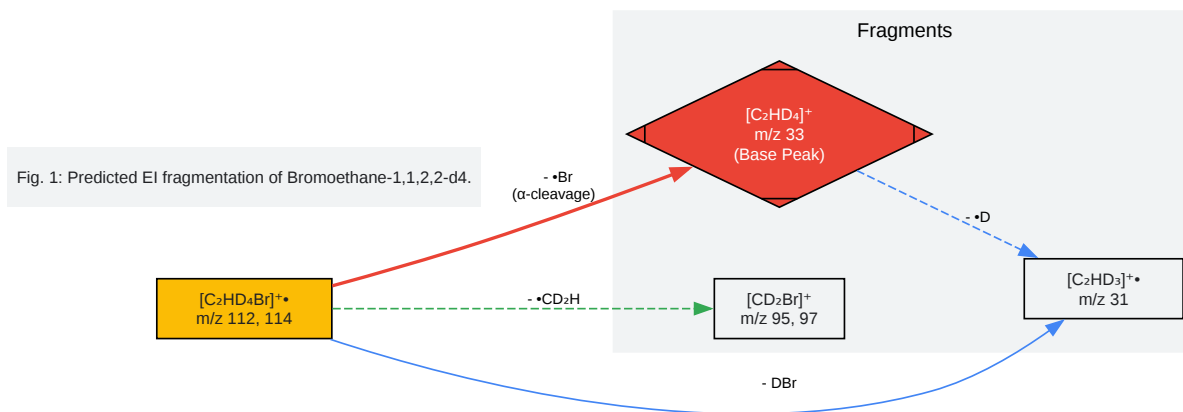
Table of Predicted Fragments

The primary ions expected in the EI mass spectrum of **bromoethane-1,1,2,2-d4** are summarized below.

m/z (Mass/Charge)	Ion Structure	Formation Pathway	Predicted Abundance
114	$[\text{C}_2\text{HD}_4^{81}\text{Br}]^+\bullet$	Molecular Ion (M+2)	Medium
112	$[\text{C}_2\text{HD}_4^{79}\text{Br}]^+\bullet$	Molecular Ion (M)	Medium
97	$[\text{CD}_2^{81}\text{Br}]^+$	C-C cleavage	Low
95	$[\text{CD}_2^{79}\text{Br}]^+$	C-C cleavage	Low
33	$[\text{C}_2\text{HD}_4]^+$	α -cleavage (Loss of $\bullet\text{Br}$)	High (Base Peak)
31	$[\text{C}_2\text{HD}_3]^+ / [\text{C}_2\text{HD}_3]^+\bullet$	Loss of $\bullet\text{D}$ from m/z 33 / Loss of DBr	Low to Medium

Fragmentation Pathway Diagram

The logical flow of the fragmentation cascade is illustrated below.



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Caption: Predicted EI fragmentation cascade of **Bromoethane-1,1,2,2-d4**.

Experimental Protocol: Acquiring the Mass Spectrum

This protocol outlines a self-validating system for obtaining a high-quality EI mass spectrum of **bromoethane-1,1,2,2-d4** using a standard gas chromatography-mass spectrometry (GC-MS) system.

Workflow Overview

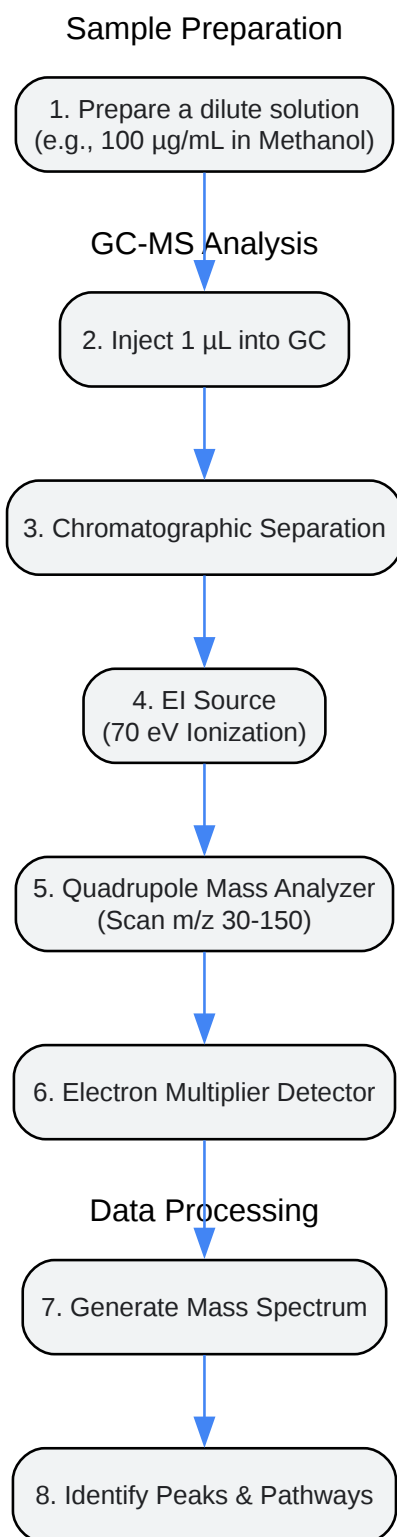


Fig. 2: Standard workflow for GC-EI-MS analysis.

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Caption: Standard workflow for the GC-EI-MS analysis of a volatile analyte.

Step-by-Step Methodology

- Sample Preparation:
 - Prepare a stock solution of **bromoethane-1,1,2,2-d4** at 1 mg/mL in a high-purity volatile solvent such as methanol or dichloromethane.
 - Perform a serial dilution to create a working solution of approximately 100 µg/mL. Causality: This concentration is typically sufficient to produce a strong signal without overloading the detector or chromatographic column.
- Instrumentation & Parameters (Example):
 - Gas Chromatograph: Agilent 8890 GC or equivalent.
 - Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
 - Injection Volume: 1 µL with a 10:1 split ratio. Causality: A split injection prevents column overloading and ensures sharp chromatographic peaks.
 - Inlet Temperature: 250 °C.
 - Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 15 °C/min to 200 °C.
 - Mass Spectrometer: Agilent 5977B MSD or equivalent.
 - Ion Source: Electron Ionization (EI).
 - Ionization Energy: 70 eV. Causality: This industry-standard energy ensures reproducible fragmentation for comparison with spectral libraries.
 - Source Temperature: 230 °C.
 - Mass Range: Scan from m/z 30 to 150. Causality: This range comfortably covers the expected molecular ions and all significant fragments.

- Solvent Delay: 2 minutes. Causality: This prevents the high-intensity solvent peak from entering and saturating the mass spectrometer detector.
- Data Analysis:
 - Integrate the chromatographic peak corresponding to **bromoethane-1,1,2,2-d4**.
 - Generate the background-subtracted mass spectrum for the peak.
 - Identify the molecular ion doublet (m/z 112, 114) and the base peak (m/z 33).
 - Annotate other significant fragments and compare them against the predicted pattern in Section 4.1.

Conclusion

The mass spectrum of **bromoethane-1,1,2,2-d4** is characterized by a clear and predictable fragmentation pattern under electron ionization. The definitive 1:1 isotopic doublet for the molecular ion at m/z 112/114, coupled with a dominant base peak at m/z 33 resulting from the loss of a bromine radical, provides an unambiguous signature for this molecule. A thorough understanding of this fragmentation cascade is paramount for scientists utilizing this compound as an internal standard or as a tracer in mechanistic studies, ensuring accurate identification and reliable quantification in complex analytical workflows.

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